molecular formula C7H7BrN2O2S B1586170 Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate CAS No. 50593-91-4

Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate

Cat. No. B1586170
CAS RN: 50593-91-4
M. Wt: 263.11 g/mol
InChI Key: MYZJIEWTRJTWCD-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antiviral Activity

Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate and its derivatives have been explored for their antiviral properties. Notably, certain pyrimidine derivatives have shown marked inhibition of retrovirus replication in cell culture, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus. Some of these derivatives demonstrated antiretroviral activity comparable to reference drugs like adefovir and tenofovir, with minimal toxicity (Hocková et al., 2003).

Inhibition of Dihydrouracil Dehydrogenase and Uridine Phosphorylase

Phenylselenenyl- and phenylthio-substituted pyrimidines, including derivatives of methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate, have been studied for their inhibitory effects on enzymes like dihydrouracil dehydrogenase (DHUDase) and uridine phosphorylase (UrdPase). These compounds have displayed selective anti-HIV activity in human lymphocytes, indicating potential therapeutic applications (Goudgaon et al., 1993).

Synthesis of Heterocyclic Compounds

Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate is a key precursor in the synthesis of various heterocyclic compounds. It has been used to synthesize thiadiazine derivatives, which are of interest due to their potential biological activities (Rahimizadeh et al., 2007). Additionally, its derivatives have been employed in the efficient synthesis of biheterocyclic compounds like triazolylmethyl-pyrimidines, which have potential applications in medicinal chemistry (Aquino et al., 2017).

Nucleotide Analogs Synthesis

The compound has been used in synthesizing nucleotide analogs, which are significant in the study of DNA and RNA as well as in drug development. For example, the synthesis of 6-methylenesubstituted pyrimidines, which are useful intermediates in nucleotide analog synthesis (Zanatta et al., 2006).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

methyl 5-bromo-2-methylsulfanylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2S/c1-12-6(11)5-4(8)3-9-7(10-5)13-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZJIEWTRJTWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NC=C1Br)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383359
Record name Methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate

CAS RN

50593-91-4
Record name Methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Acetyl chloride (6.26 ml, 0.088 mol) was added dropwise at 0-5° C. to methanol (100 ml). The mixture was stirred at 0-5° C. for 5 min. 5-Bromo-2-methylsulfanylpyrimidine-4-carboxylic acid (20 g, 0.08 mol) was added in portions at 0-5° C. then the mixture was heated under reflux for 1 h, during which time the slurry dissolved, then it was cooled to ambient temperature and poured into saturated aqueous sodium hydrogencarbonate solution (100 ml). The product was extracted into dichloromethane (3×100 ml), the extracts were washed with water (100 ml), dried (MgSO4) and evaporated in vacuo. The residual solid was crystallised from hexane to give 5-bromo-2-methylsulfanylpyrimidine-4-carboxylic acid methyl ester (12.27 g) as an off white crystalline solid, m.pt. 67-70° C.; 250 MHz 1H-NMR (CDCl3) δ (ppm): 2.6 (s, 3H) (—SCH3), 4.05 (s, 3H) (—OCH3), 8.7 (s, 1H) (ArH); m/z (M+H)+. 249; HPLC purity 96%; HPLC retention time 1.58 min.
Quantity
6.26 mL
Type
reactant
Reaction Step One
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100 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid (2 g, 8.03 mmol) was stirred in MeOH (40 mL) at room temperature. To this stirred mixture was added (trimethylsilyl)diazomethane (12.04 mL, 2M, 24-09 mmol). LCMS of aliquot taken immediately after addition indicated there was still unreacted starting acid. Added more (trimethylsilyl)diazomethane (6 mL, 2 M, 12 mmol). LCMS indicated completion of reaction. The reaction was quenched adding about 0.5 mL of TFA into the crude mixture. Volatiles were removed under reduced pressure. The resulting crude mixture was purified by flash chromatography (SiO2, Biotage 40M cartridge). The column was eluted with a EtOAc/hexanes gradient mixture (0% to 30%). Related fraction were pooled and evaporated to afford a colorless crystalline solid as the titled compound. LCMS calc.=263.94; found=264.79.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
12.04 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A solution of 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid (7.64 g, 30.7 mmol) in MeOH (60 mL) was treated with sulfuric acid (2 mL) and boiled for 24 hours. The mixture was poured onto ice water and extracted with DCM. The DCM phase was washed with saturated aqueous sodium hydrogen carbonate solution, dried and evaporated to give the title compound (6.42 g, 80%).
Quantity
7.64 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate
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Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate
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Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate
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Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate
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Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate

Citations

For This Compound
1
Citations
W Darlow - 2022 - repository.icr.ac.uk
Chemically induced degradation has emerged as a valuable tool in chemical biology and medicinal chemistry for both potential therapies, and to investigate protein function. Proteolysis …
Number of citations: 2 repository.icr.ac.uk

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